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Compound of Interest

Compound Name: N-Boc-2-(4-aminophenyl)ethanol

Cat. No.: B180218

An In-depth Technical Guide to the Chemical Properties of N-Boc-2-(4-aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-(4-aminophenyl)ethanol, also known by its IUPAC name tert-butyl (4-(2-
hydroxyethyl)phenyl)carbamate, is a key bifunctional organic intermediate. Its structure
incorporates a primary alcohol and an N-Boc protected aniline, making it a valuable building
block in the synthesis of pharmaceuticals, polymers, and advanced materials.[1][2][3] The tert-
butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at
the hydroxyl group, making it suitable for complex, multi-step synthetic pathways.[4]

Core Chemical and Physical Properties

N-Boc-2-(4-aminophenyl)ethanol is typically a white to off-white solid at room temperature.[4]
For optimal stability, it should be stored in a dry, sealed container, often under an inert
atmosphere.[3] While the precise melting point is not widely reported in commercial or
academic literature, analogous N-Boc protected phenylamine compounds exhibit melting points
in the range of 90-150°C. The parent compound, 2-(4-aminophenyl)ethanol, has a melting point
of 107-110°C.[5][6]

Table 1: Physicochemical Properties of N-Boc-2-(4-aminophenyl)ethanol
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Property Value Reference(s)
CAS Number 104060-23-3 [31[71[8]
Molecular Formula C13H19NO3 [2][3]
Molecular Weight 237.30 g/mol [319]
tert-butyl (4-(2-
IUPAC Name hydroxyethyl)phenyl)carbamat [8]
e
Appearance White to off-white solid [4]
Purity Typically 297% [7]
Soluble in ethyl acetate,
Solubility methanol, and chlorinated [2]
solvents.
Room temperature, sealed in
Storage [3]

dry, inert atmosphere.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of N-Boc-2-(4-

aminophenyl)ethanol. The following table summarizes the expected characteristic peaks in *H
NMR, 8C NMR, and IR spectroscopy.

Table 2: Spectroscopic Data for N-Boc-2-(4-aminophenyl)ethanol
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Expected Chemical

Spectrum Functional Group . Reference(s)
Shift | Frequency

1H NMR Boc group (-C(CHs)3) ~1.5 ppm (singlet, 9H)  [5]

Ethyl chain (- ~2.7 ppm (triplet, 2H), 5]

CH2CH20H) ~3.7 ppm (triplet, 2H)

Aromatic protons (-
CeHa-)

~7.1-7.3 ppm
(multiplet, 4H)

[5]

Amine proton (-NH-)

~6.4 ppm (broad

[5]

singlet, 1H)
Hydroxyl proton (-OH)  Variable, broad singlet  [10]
13C NMR Boc group (-C(CHs)3) ~80 ppm [5][11]
Boc group (-C(CHs)3) ~28 ppm [51[11]
Boc group (-C=0) ~153 ppm [5][11]
Ethyl chain (- 38 A1)
~ m
CH2CH20H) PP
Ethyl chain (- 63 A1)
~ m
CH2CH20H) PP
Aromatic carbons ~118-138 ppm [4][11]
N-H Stretch ~3300-3500 cm™*
IR _ [12][13]
(carbamate) (sharp, medium)
~3200-3550 cm~1
O-H Stretch (alcohol) [12][13]
(broad, strong)
_ ~3010-3100 cm—1
C-H Stretch (aromatic) ] [12][13]
(medium)
_ _ ~2850-2950 cm~1
C-H Stretch (aliphatic) ) [12][13]
(medium to strong)
C=0 Stretch ~1690-1710 cm™1
[12][13]
(carbamate) (strong)
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C=C Stretch ~1500-1600 cm—1

. . [12][13]
(aromatic) (medium)

Experimental Protocols
Synthesis of N-Boc-2-(4-aminophenyl)ethanol

The standard synthesis involves the protection of the primary amine of 2-(4-
aminophenyl)ethanol using di-tert-butyl dicarbonate ((Boc)20).[2]

Methodology:

» Dissolution: Dissolve 2-(4-aminophenyl)ethanol (1 equivalent) in a suitable organic solvent,
such as ethyl acetate or tetrahydrofuran (THF), in a round-bottom flask equipped with a
magnetic stirrer.

o Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)20) (1.0 to 1.1 equivalents) to the
solution. For some substrates, a mild base like triethylamine or 4-dimethylaminopyridine
(DMAP) can be used to facilitate the reaction, though it is often successful without a base.

» Reaction: Stir the mixture at room temperature for 12 to 24 hours.

¢ Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the
starting material is fully consumed.

o Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The
crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexanes) or by flash column chromatography on silica gel.
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Caption: Synthesis workflow for N-Boc-2-(4-aminophenyl)ethanol.
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Key Chemical Reactions and Reactivity

The presence of three distinct functional moieties—the Boc-protected amine, the primary
alcohol, and the phenyl ring—dictates the compound's reactivity.

» N-Boc Deprotection: The most common reaction is the removal of the Boc group under
acidic conditions to liberate the free amine.[2] This is a critical step for subsequent
functionalization, such as amide bond formation.

o Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde
or carboxylic acid using various oxidizing agents (e.g., PCC, Swern oxidation, TEMPO).[2]
This allows for the introduction of a carbonyl group for further derivatization.

e Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution,
although the carbamate group is an ortho-, para-director and can influence the
regioselectivity of such reactions.

Deprotection Protocol (Acidic Hydrolysis):

» Dissolution: Dissolve N-Boc-2-(4-aminophenyl)ethanol in a suitable solvent like
dichloromethane (DCM) or 1,4-dioxane.

» Acid Addition: Add an excess of a strong acid. Common reagents include trifluoroacetic acid
(TFA) (often used as a 25-50% solution in DCM) or a 4M solution of HCI in 1,4-dioxane.[14]

¢ Reaction: Stir the solution at room temperature for 1 to 4 hours.
e Monitoring: Monitor the deprotection by TLC or LC-MS.

o Workup: Remove the solvent and excess acid under reduced pressure to yield the
corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt). The free amine can be
obtained by a subsequent basic workup.
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N-Boc-2-(4-aminophenyl)ethanol
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Caption: Key reactions of N-Boc-2-(4-aminophenyl)ethanol.

Applications in Research and Development

N-Boc-2-(4-aminophenyl)ethanol is a versatile intermediate with significant applications:

o Pharmaceutical Synthesis: It serves as a precursor for various active pharmaceutical
ingredients (APIs). The protected amine and reactive alcohol allow for its incorporation into
complex molecular scaffolds. It is listed as an intermediate related to the synthesis of
Mirabegron.[3]

e Polymer Chemistry: The bifunctional nature of the molecule allows it to act as a monomer or
a functional building block for creating specialized polymers and dendrimers.[2]

o Material Science: The ability to selectively functionalize either the amine (after deprotection)
or the alcohol group makes it useful for surface modification and the development of
functional materials.[2]

This technical guide provides a comprehensive overview of the chemical properties, synthetic
protocols, and reactivity of N-Boc-2-(4-aminophenyl)ethanol, highlighting its importance as a
strategic intermediate for scientific research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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